molecular formula C17H19NO3S B2851919 3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid CAS No. 866150-50-7

3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2851919
CAS No.: 866150-50-7
M. Wt: 317.4
InChI Key: MDYZUGFCURFTFV-UHFFFAOYSA-N
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Description

3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Research has shown that certain tert-butyl benzoyl compounds, closely related to 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid, have been used in catalytic processes. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These ligands have been utilized for the efficient preparation of several chiral pharmaceutical ingredients, highlighting their significance in catalytic chemistry and pharmaceutical synthesis (Imamoto et al., 2012).

Synthetic Chemistry

In synthetic chemistry, compounds with tert-butyl groups have been instrumental in the enantioselective synthesis of specific amino acid derivatives, which serve as analogues of aromatic amino acids. These syntheses often involve electrophilic attack strategies and are crucial for the development of novel synthetic pathways (Arvanitis et al., 1998). Similarly, amino acids and dehydroamino acids containing the benzo[b]thiophene moiety have been synthesized, showcasing the utility of tert-butyl-containing compounds in the creation of novel amino acid derivatives with potential applications in drug development and materials science (Abreu et al., 2003).

Material Science

In material science, the incorporation of tert-butyl-based compounds into the structure of metal-organic frameworks (MOFs) has been explored. This approach allows for the introduction of functional groups into the MOF lattice, including amines, carboxylic acids, and chiral groups. Such modifications enhance the chemical complexity and functionality of MOFs, paving the way for their application in various fields, including catalysis, drug delivery, and gas storage (Garibay et al., 2009).

Properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-10-9-22-14(16(20)21)13(10)18-15(19)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZUGFCURFTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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